1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound containing a pyrazolopyrimidine core . This compound is part of a class of nitrogen-containing heterocycles that are widely distributed in nature and are related to purines . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves an intermolecular condensation reaction of aminocyanopyrazole through refluxing in formic acid . The resulting compound is then heated in phosphorus oxychloride . This process is part of a broader class of reactions known as ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of this compound is related to the structure of purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings . In silico docking of a derivative of this compound demonstrated that it forms two hydrogen bonds with Ala213 and Pro214, in addition to seven hydrophobic interactions .
Chemical Reactions Analysis
The chemical reactions involving this compound are part of a broader class of reactions involving pyrazolopyrimidines . These reactions often involve the formation of new heterocyclic derivatives .
Scientific Research Applications
Synthetic and Medicinal Aspects
1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolopyrimidine scaffolds, recognized for their extensive medicinal properties. Research highlights its broad range of applications, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have significantly contributed to developing drug-like candidates from this scaffold for various disease targets. Despite the achievements, there remains substantial potential for medicinal chemists to explore this privileged scaffold further in drug development (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrazolopyrimidines, underscores the importance of such scaffolds in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The synthesis of pyranopyrimidines, through diverse hybrid catalysts like organocatalysts, metal catalysts, and green solvents, demonstrates the adaptability of pyrazolopyrimidine derivatives in creating lead molecules for therapeutic applications. This versatility opens avenues for developing novel drug candidates with enhanced efficacy and selectivity (Parmar et al., 2023).
Regio-Orientation in Structure Assignment
The regio-orientation of pyrazolopyrimidines, including 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is crucial for their biological activity. Understanding and controlling the regioselectivity in chemical reactions involving pyrazolopyrimidines are essential for optimizing their therapeutic potential. This knowledge significantly impacts the design of new compounds with desired biological activities (Mohamed & Mahmoud, 2019).
Green Synthesis Approaches
The emphasis on green chemistry in synthesizing fused heterocyclic derivatives, such as pyrazolopyrimidines, highlights an eco-friendly approach to developing complex molecules. Multicomponent reactions (MCRs) offer a strategic advantage by combining atom economy with environmental friendliness, paving the way for the synthesis of structurally diverse and biologically active pyrazolopyrimidine derivatives. This approach aligns with the sustainable development goals in pharmaceutical research (Dhanalakshmi et al., 2021).
Future Directions
Pyrazolopyrimidines, including “1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, have received great attention due to their biological and pharmacological activities . Future research may focus on further exploring the therapeutic potential of these compounds, including their potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents .
properties
IUPAC Name |
1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSZGRPBAHKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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